Ethanone, 2-(2-benzothiazolyl)-1-(4-methoxyphenyl)-
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Overview
Description
Ethanone, 2-(2-benzothiazolyl)-1-(4-methoxyphenyl)- is a complex organic compound that features a benzothiazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(2-benzothiazolyl)-1-(4-methoxyphenyl)- typically involves the reaction of 2-aminobenzothiazole with 4-methoxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced reaction monitoring techniques ensures the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(2-benzothiazolyl)-1-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Ethanone, 2-(2-benzothiazolyl)-1-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanone, 2-(2-benzothiazolyl)-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-(2-benzothiazolyl)-1-phenyl-: Lacks the methoxy group, which may affect its chemical and biological properties.
Ethanone, 2-(2-benzothiazolyl)-1-(4-hydroxyphenyl)-: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and biological activity.
Uniqueness
Ethanone, 2-(2-benzothiazolyl)-1-(4-methoxyphenyl)- is unique due to the presence of both the benzothiazole ring and the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
101273-93-2 |
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Molecular Formula |
C16H13NO2S |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H13NO2S/c1-19-12-8-6-11(7-9-12)14(18)10-16-17-13-4-2-3-5-15(13)20-16/h2-9H,10H2,1H3 |
InChI Key |
UYBNXPPUWGNXGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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